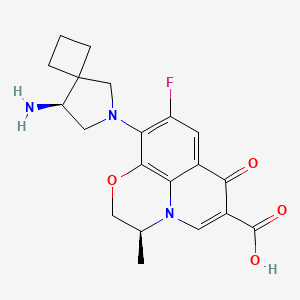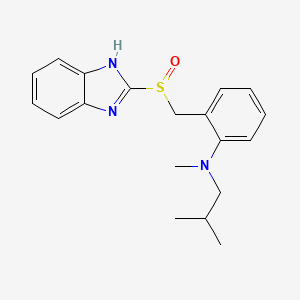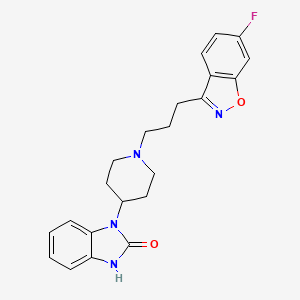
Neflumozide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neflumozide is a novel antipsychotic compound that is structurally similar to benperidol. It is a derivative of isoxazole and functions as a dopamine antagonist . This compound has garnered interest due to its potential therapeutic applications in treating psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neflumozide involves multiple steps, starting with the preparation of the isoxazole ring. The key intermediate, 6-fluoro-1,2-benzisoxazole, is synthesized through a cyclization reaction involving appropriate precursors. This intermediate is then reacted with a piperidine derivative to form the final compound, this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Neflumozide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
Scientific Research Applications
Neflumozide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of isoxazole derivatives.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic benefits.
Medicine: Explored as a treatment for psychiatric disorders due to its dopamine antagonist properties.
Industry: Utilized in the development of new antipsychotic medications and related pharmaceutical research.
Mechanism of Action
Neflumozide exerts its effects primarily by antagonizing dopamine receptors in the brain. This action helps to modulate neurotransmitter activity, which is beneficial in treating psychiatric conditions. The compound targets specific pathways involved in dopamine signaling, thereby reducing symptoms associated with disorders like schizophrenia .
Comparison with Similar Compounds
Similar Compounds
Benperidol: Structurally similar to Neflumozide and also functions as a dopamine antagonist.
Leflunomide: Though primarily used as an immunosuppressive agent, it shares some structural features with this compound
Uniqueness
This compound is unique due to its specific structural configuration and its potent dopamine antagonist activity. This makes it a valuable compound for research and potential therapeutic applications in psychiatry.
properties
CAS RN |
86636-93-3 |
|---|---|
Molecular Formula |
C22H23FN4O2 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-[1-[3-(6-fluoro-1,2-benzoxazol-3-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H23FN4O2/c23-15-7-8-17-18(25-29-21(17)14-15)5-3-11-26-12-9-16(10-13-26)27-20-6-2-1-4-19(20)24-22(27)28/h1-2,4,6-8,14,16H,3,5,9-13H2,(H,24,28) |
InChI Key |
VEUGOXRZHKYDED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC4=NOC5=C4C=CC(=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R)-cyclohexane-1,2-diamine;(1Z)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;(1E)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;platinum(2+)](/img/structure/B10782197.png)
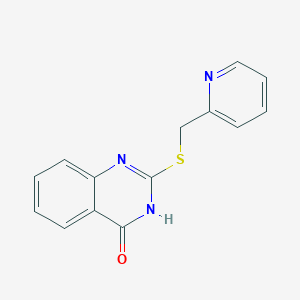
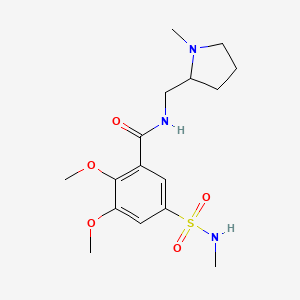
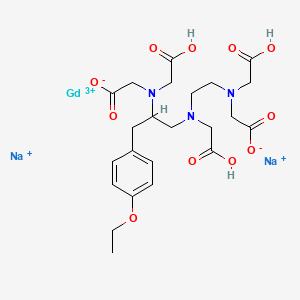
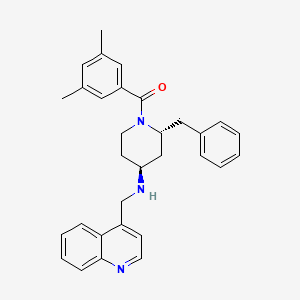
![4-(2-Ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol](/img/structure/B10782237.png)
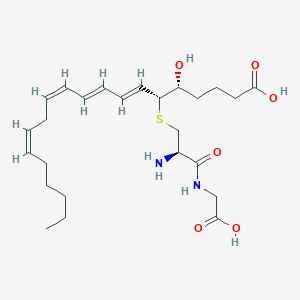
![5-[[5-(6-Carbamimidoylnaphthalen-2-yl)oxycarbonylfuran-2-yl]methylamino]-5-oxopentanoic acid](/img/structure/B10782243.png)
![1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one](/img/structure/B10782251.png)
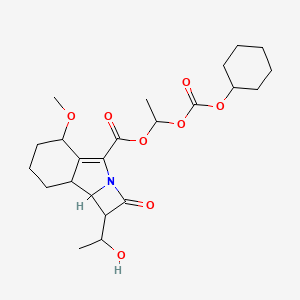
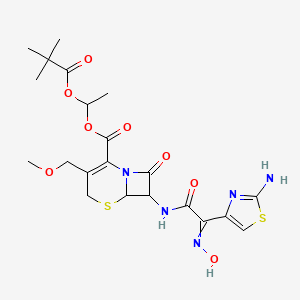
![I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol](/img/structure/B10782273.png)
